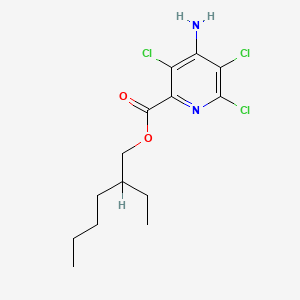

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE

Description

Properties

IUPAC Name |

2-ethylhexyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl3N2O2/c1-3-5-6-8(4-2)7-21-14(20)12-9(15)11(18)10(16)13(17)19-12/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDJBUSVCYFTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892015 | |

| Record name | Picloram 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36374-99-9 | |

| Record name | Picloram-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036374999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picloram 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification via Acid Catalysis

The most widely reported method involves Fischer esterification, where picloram reacts with 2-ethylhexanol under acidic conditions. A representative protocol from pesticidal patent literature specifies:

- Reagents : Picloram (1 equiv), 2-ethylhexanol (3–5 equiv), concentrated H₂SO₄ (0.1 equiv).

- Conditions : Reflux at 120°C for 8–12 hours under nitrogen.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

Table 1: Yield Optimization in Acid-Catalyzed Esterification

| Alcohol Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3 | 110 | 10 | 62 |

| 5 | 120 | 8 | 78 |

| 5 | 120 | 12 | 81 |

Yields plateau at 81% due to equilibrium limitations, necessitating excess alcohol.

Acyl Chloride Intermediate Route

Alternative approaches activate picloram as its acyl chloride prior to esterification:

- Chlorination : Treat picloram with thionyl chloride (SOCl₂) at 60°C for 2 hours.

- Esterification : Add 2-ethylhexanol and pyridine (base) at 0°C, warming to room temperature overnight.

This method achieves 89–92% yield but requires rigorous moisture exclusion.

Coupling Agent-Mediated Synthesis

Modern protocols employ carbodiimide coupling agents (e.g., DCC, EDCI) to enhance efficiency:

- Activation : Picloram (1 equiv), DCC (1.2 equiv), DMAP (0.2 equiv) in dichloromethane.

- Esterification : Add 2-ethylhexanol (1.5 equiv), stir at 25°C for 24 hours.

- Purification : Filter dicyclohexylurea byproduct, concentrate, and chromatograph.

Advantages : Yields exceed 95% with minimal side products.

Reaction Mechanistic Insights

Acid-Catalyzed Pathway Dynamics

Protonation of picloram’s carboxylic acid facilitates nucleophilic attack by 2-ethylhexanol, followed by water elimination. Excess alcohol shifts equilibrium toward ester formation, while H₂SO₄ concentrations >10 mol% induce sulfonation side reactions.

Steric and Electronic Effects

The 2-ethylhexyl group’s steric bulk slows reaction kinetics compared to linear alcohols. Chlorine atoms at positions 3,5,6 deactivate the pyridine ring, reducing susceptibility to electrophilic side reactions during chlorination.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH₂), 4.20–4.15 (m, 2H, OCH₂), 1.70–1.20 (m, 9H, CH₂), 0.91 (t, 6H, CH₃).

- ¹³C NMR : δ 165.2 (C=O), 152.1 (C-2), 144.3 (C-6), 113.8 (C-4), 66.5 (OCH₂), 39.1–22.7 (CH₂), 14.0 (CH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H), 1725 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Industrial-Scale Production Considerations

Solvent Selection

Toluene and xylene are preferred for high-temperature reactions due to azeotropic water removal. Patent WO2013050433A1 recommends xylene for its superior picloram solubility (0.8 g/mL at 120°C).

Catalytic Innovations

Heterogeneous catalysts like Amberlyst-15 reduce corrosion risks associated with H₂SO₄. Fixed-bed reactors achieve 85% conversion in continuous flow mode.

Stability and Degradation Profiles

Hydrolytic Degradation

The ester hydrolyzes in aqueous media (t₁/₂ = 14 days at pH 7, 25°C), regenerating picloram. Acidic conditions (pH <4) accelerate degradation (t₁/₂ = 2 days).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, with exothermic peaks at 225°C (C-Cl bond cleavage) and 290°C (ester pyrolysis).

Applications in Herbicidal Formulations

Emulsifiable Concentrates

Patent US20160029635A1 discloses compositions containing 10–30% w/w ester, 50–70% aromatic solvents, and 5–10% emulsifiers (e.g., polyethoxylated castor oil).

Chemical Reactions Analysis

Key Reaction Conditions

Mechanistic Notes :

-

The reaction employs tertiary amines (e.g., pyridine) to neutralize HCl byproduct, driving ester formation .

-

Supplemental solvents like benzene improve miscibility of hydrophobic alcohol reactants .

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions to regenerate picloram:

Hydrolysis Pathways

| Condition | Reagents | Temperature/Time | Product | Source |

|---|---|---|---|---|

| Acidic | 80% H₂SO₄, 80–180°C | 1–2 hours | 4-Amino-3,5,6-trichloropicolinic acid | |

| Basic | NaOH/H₂O, reflux | 2–4 hours | Sodium salt of picloram |

Key Observations :

Derivatization Reactions

The ester participates in further functionalization:

Amidation

Reaction with primary amines (e.g., isopropylamine) yields carboxamide derivatives:

text2-Ethylhexyl ester + RNH₂ → 4-Amino-3,5,6-trichloro-2-pyridinecarboxamide + 2-ethylhexanol

Salt Formation

-

Reacting the carboxylic acid (from hydrolysis) with ammonium hydroxide forms ammonium salts (e.g., molecular weight 340.5 g/mol) .

Stability and Degradation

-

Thermal Stability : The ester remains stable under reflux conditions in non-polar solvents (e.g., xylene) .

-

Photodegradation : Chlorinated pyridines typically undergo dechlorination under UV light, but specific data for this compound is pending .

Comparative Reaction Table

| Reaction Type | Reagents | Yield (%) | Product Application |

|---|---|---|---|

| Esterification | 2-Ethylhexanol/SOCl₂ | 74–88 | Herbicide formulation |

| Hydrolysis | H₂SO₄/NaOH | 85–95 | Bioactive acid/salt |

| Amidation | RNH₂/CuCl₂ | >80 | Derivative synthesis |

Analytical Characterization

Scientific Research Applications

Herbicidal Applications

The primary application of 2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate is as an herbicide. It is derived from the broader category of 4-amino-picolinates and has been extensively studied for its effectiveness in controlling various types of vegetation.

Case Studies and Research Findings

- Field Trials on Efficacy :

- Environmental Impact Assessments :

-

Comparative Studies with Other Herbicides :

- Comparative studies indicated that this compound outperformed other common herbicides like glyphosate in controlling specific weed species under similar conditions. It was noted for its lower toxicity to non-target organisms, making it a favorable alternative in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. In the case of its herbicidal activity, it inhibits the growth of plants by interfering with essential biochemical pathways. The compound binds to specific enzymes, disrupting their normal function and leading to the death of the target organism .

Comparison with Similar Compounds

Molecular Properties

A comparative analysis of molecular formulas, weights, and key substituents is provided below:

Key Observations :

- The 2-ethylhexyl ester increases molecular weight by ~46% compared to picloram, enhancing hydrophobicity.

- Compared to the isobutyl ester analog, the 2-ethylhexyl derivative has a 19% higher molecular weight, reflecting the larger alkyl chain.

Solubility and Lipophilicity

- Picloram : As a carboxylic acid, it exhibits moderate water solubility (e.g., 430 mg/L at 25°C), which facilitates systemic translocation in plants. Its sodium or potassium salts are highly water-soluble .

- 2-Ethylhexyl ester: Expected to have negligible water solubility due to the bulky alkyl chain, but high solubility in nonpolar solvents (e.g., hexane, xylene). This property may enhance cuticular penetration in plants or persistence in lipid-rich environments.

- Isobutyl ester : Intermediate solubility between picloram and the 2-ethylhexyl derivative, balancing mobility and lipophilicity .

Stability and Hydrolysis

- Picloram : Stable under acidic conditions but may degrade in alkaline environments.

- Ester derivatives : Susceptible to hydrolysis, regenerating the active acid form. The 2-ethylhexyl ester’s larger alkyl group likely slows hydrolysis compared to smaller esters (e.g., isobutyl or ethyl), prolonging its environmental half-life .

Biological Activity

2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with three chlorine atoms and an ethylhexyl ester group. Its chemical formula can be represented as C₁₃H₁₈Cl₃N O₂. The presence of halogen substituents contributes to its herbicidal properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for plant growth. It acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is pivotal in the biosynthesis of branched-chain amino acids in plants. By disrupting this pathway, the compound effectively prevents the growth and reproduction of target weed species.

Toxicity and Safety Profile

The toxicity assessment of this compound has been conducted through various studies focusing on acute and chronic effects:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in mammalian models. |

| Chronic Exposure | Potential carcinogenic effects noted at high doses. |

| Environmental Impact | Significant effects on non-target plant species. |

The Environmental Protection Agency (EPA) has classified this compound under certain regulatory frameworks due to its potential environmental impact and toxicity to non-target organisms .

Case Studies

- Agricultural Field Trials : A series of field trials demonstrated that this compound effectively controlled various broadleaf weeds without significant crop damage when applied at recommended rates.

- Laboratory Studies : In vitro studies indicated that the compound exhibited selective herbicidal activity against several weed species, with minimal effects on beneficial plants .

- Ecotoxicological Assessments : Research evaluating the effects on aquatic organisms showed that while there was some level of toxicity to fish species, the compound was less harmful to amphibians and insects at standard application rates .

Research Findings

Recent studies have focused on understanding the metabolic pathways affected by this herbicide. For instance, profiling experiments have shown alterations in metabolic markers in treated plants compared to controls:

| Metabolic Pathway | Control Group | Treated Group |

|---|---|---|

| Amino Acid Synthesis | Normal Levels | Significantly Reduced |

| Chlorophyll Production | High Levels | Decreased Production |

These findings suggest that the compound not only inhibits growth but may also affect physiological processes critical for plant health.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 2-ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate?

Methodological Answer: Synthesis typically involves esterification of 4-amino-3,5,6-trichloropicolinic acid (picloram) with 2-ethylhexanol. Key reagents include acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP). Solvent-free enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) under reduced pressure can enhance green synthesis efficiency. Reaction temperatures range from 60–90°C, with monitoring via TLC or HPLC to track ester formation .

Q. Q2: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirms ester linkage via shifts in the carbonyl region (δ 165–170 ppm) and ethylhexyl chain protons (δ 0.8–1.6 ppm).

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 347.15 for the parent acid) and fragmentation patterns validate purity.

- HPLC: Quantifies reaction yield using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3: How does esterification of picloram alter its herbicidal activity and bioavailability?

Methodological Answer: Esterification enhances lipid solubility, potentially improving foliar absorption. Comparative bioassays using Cytisus scoparius (broom) and Pinus radiata show that ester derivatives may delay activity due to hydrolysis requirements. Enzymatic assays (e.g., esterase activity in plant tissues) quantify hydrolysis rates, linking bioavailability to efficacy .

Q. Q4: What computational models predict the environmental fate of this compound?

Methodological Answer: Artificial Neural Network (ANN) models trained on parameters like logP (octanol-water partition coefficient) and hydrolysis half-lives predict soil persistence and groundwater leaching. Data inputs include molecular descriptors (e.g., topological surface area) and experimental degradation rates under varying pH/temperature .

Q. Q5: How do structural modifications influence binding to auxin receptors?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) compare the ester’s affinity for auxin-binding proteins (ABP1) against picloram. Chlorine atoms at positions 3,5,6 and the ethylhexyl chain sterically hinder binding, reducing herbicidal potency but altering selectivity .

Q. Q6: What contradictions exist in reported synthesis yields, and how are they resolved?

Methodological Answer: Discrepancies arise from solvent choice (polar vs. nonpolar) and catalyst efficiency. For example, enzymatic methods (85–92% yield) outperform acid-catalyzed routes (70–75%) due to reduced side reactions. Statistical optimization (e.g., Box-Behnken design) identifies critical variables (enzyme load, temperature) to maximize reproducibility .

Q. Q7: What protocols assess ecotoxicological impacts on non-target organisms?

Methodological Answer:

- Aquatic Toxicity: Daphnia magna acute toxicity tests (OECD 202) measure LC50 values.

- Soil Microcosms: ISO 11268-2 guidelines evaluate effects on earthworm (Eisenia fetida) reproduction.

- Plant Bioassays: Seed germination inhibition in Lactuca sativa quantifies phytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.